molecular formula C18H21NO2 B4941456 4-isopropoxy-N-(4-methylbenzyl)benzamide

4-isopropoxy-N-(4-methylbenzyl)benzamide

Cat. No. B4941456
M. Wt: 283.4 g/mol
InChI Key: DQDYLAPLEVDTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-(4-methylbenzyl)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzamide and has been synthesized using various methods.

Scientific Research Applications

4-isopropoxy-N-(4-methylbenzyl)benzamide has been found to have potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-isopropoxy-N-(4-methylbenzyl)benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4-isopropoxy-N-(4-methylbenzyl)benzamide has been found to have potential applications in the field of organic electronics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(4-methylbenzyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammatory pathways and tumor growth. 4-isopropoxy-N-(4-methylbenzyl)benzamide has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropoxy-N-(4-methylbenzyl)benzamide has a low toxicity profile and does not exhibit significant adverse effects on the body. However, further studies are required to fully understand the biochemical and physiological effects of 4-isopropoxy-N-(4-methylbenzyl)benzamide.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-isopropoxy-N-(4-methylbenzyl)benzamide is its potential use in various scientific research fields. However, the limitations of 4-isopropoxy-N-(4-methylbenzyl)benzamide include its low solubility in water, which may limit its use in certain experiments. Additionally, further studies are required to fully understand the toxicity profile of 4-isopropoxy-N-(4-methylbenzyl)benzamide.

Future Directions

There are several future directions for 4-isopropoxy-N-(4-methylbenzyl)benzamide research. One potential direction is the study of its potential use in the treatment of neurological disorders. Additionally, further studies are required to fully understand the mechanism of action of 4-isopropoxy-N-(4-methylbenzyl)benzamide and its potential use in the field of organic electronics. Further research is also required to fully understand the toxicity profile of 4-isopropoxy-N-(4-methylbenzyl)benzamide and its potential use in clinical settings.
Conclusion:
In conclusion, 4-isopropoxy-N-(4-methylbenzyl)benzamide has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-isopropoxy-N-(4-methylbenzyl)benzamide have been discussed in this paper. Further research is required to fully understand the potential of 4-isopropoxy-N-(4-methylbenzyl)benzamide in various scientific research fields.

Synthesis Methods

The synthesis of 4-isopropoxy-N-(4-methylbenzyl)benzamide has been reported in various research articles. One of the commonly used methods is the reaction of 4-methylbenzylamine with isopropyl chloroformate to form the intermediate compound, which is then reacted with 4-amino-2-methoxybenzoic acid to obtain 4-isopropoxy-N-(4-methylbenzyl)benzamide. Another method involves the reaction of 4-methylbenzylamine with 4-isopropoxybenzoic acid to form the intermediate, which is then reacted with thionyl chloride to obtain 4-isopropoxy-N-(4-methylbenzyl)benzamide.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYLAPLEVDTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.